N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-isoleucine
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Overview
Description
3-METHYL-2-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PENTANOIC ACID is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-2-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PENTANOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the chromen ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the acetamido group: This step typically involves the reaction of the chromen derivative with an appropriate amine under mild conditions.
Attachment of the pentanoic acid moiety: This is achieved through esterification or amidation reactions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-2-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-METHYL-2-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PENTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-METHYL-2-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PENTANOIC ACID involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It may bind to cellular receptors, triggering a cascade of intracellular events.
Pathways: The compound may modulate signaling pathways, affecting cellular processes like proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO©CHROMEN-3-YL ACETATE
- 2-ETHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO©CHROMEN-3-YL ACETATE
- METHYL (4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO©CHROMEN-3-YL)OXY)ACETATE
Uniqueness
3-METHYL-2-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PENTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H27NO6 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(2S,3R)-3-methyl-2-[[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C22H27NO6/c1-4-12(2)19(21(25)26)23-18(24)11-28-17-10-9-15-14-7-5-6-8-16(14)22(27)29-20(15)13(17)3/h9-10,12,19H,4-8,11H2,1-3H3,(H,23,24)(H,25,26)/t12-,19+/m1/s1 |
InChI Key |
BFGSOHGJARDVHZ-BLVKFPJESA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)COC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)C |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)COC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)C |
Origin of Product |
United States |
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